1-Tert-butyl-3,3-dimethylaziridin-2-one
Description
1-Tert-butyl-3,3-dimethylaziridin-2-one (CAS: 14387-85-0) is a heterocyclic compound belonging to the aziridinone class, characterized by a three-membered ring containing one nitrogen and one carbonyl group. Its structure features a tert-butyl group at the 1-position and two methyl groups at the 3-positions of the aziridinone ring . This compound is notable for its strained ring system, which often confers reactivity in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals or agrochemicals. Alternate names include 1-tert-butyl-3,3-dimethyl-2-aziridinone and 1-tert-butyl-3,3-dimethylaziridinone .
Properties
CAS No. |
14387-85-0 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-tert-butyl-3,3-dimethylaziridin-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(2,3)9-6(10)8(9,4)5/h1-5H3 |
InChI Key |
XOUNSZYFIMZSAN-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N1C(C)(C)C)C |
Canonical SMILES |
CC1(C(=O)N1C(C)(C)C)C |
Synonyms |
1-tert-Butyl-3,3-dimethylaziridin-2-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
1-Tert-butyl-3,3-dimethylaziridin-2-one is chemically distinct from nitroaromatic musk compounds, such as musk tibetene (1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene) and musk ambrette (4-tert-butyl-3-methoxy-2,6-dinitrotoluene), which are nitrobenzene derivatives . Key differences include:
- Core Structure: The aziridinone ring (C₂ON) vs. nitro-substituted benzene rings.
- Substituents : Both classes feature tert-butyl groups, but musk compounds incorporate additional nitro and methyl/methoxy groups on aromatic rings.
- Reactivity: Aziridinones undergo ring-opening reactions, whereas nitro musks are stable aromatic compounds designed for fragrance longevity.
Physical and Chemical Properties
Limited data are available for direct property comparisons. However, nitro musks are lipophilic and bioaccumulative, whereas aziridinones’ small ring size and polar carbonyl group suggest higher solubility in polar solvents.
Table 1: Comparative Overview of this compound and Nitro Musk Compounds
Key Research Findings
- Toxicity Concerns: Nitro musks like musk tibetene and musk ambrette have been phased out due to evidence of endocrine disruption and environmental persistence . In contrast, aziridinones are typically handled as reactive intermediates rather than consumer-facing ingredients, reducing direct exposure risks.
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